molecular formula C17H16ClNO B581096 (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene CAS No. 65621-78-5

(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene

Cat. No.: B581096
CAS No.: 65621-78-5
M. Wt: 285.8 g/mol
InChI Key: VSWBSWWIRNCQIJ-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene is a complex organic compound with the molecular formula C17H16ClNO and a molar mass of 285.77 g/mol . This compound is known for its unique structural features, which include a dibenzoxepino-pyrrole core, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a chlorinating agent to introduce the chlorine atom at the desired position. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene undergoes various chemical reactions, including:

Scientific Research Applications

(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is known to affect neurotransmitter systems in the brain .

Comparison with Similar Compounds

(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[124002,6

Properties

CAS No.

65621-78-5

Molecular Formula

C17H16ClNO

Molecular Weight

285.8 g/mol

IUPAC Name

(2R,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene

InChI

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15+/m0/s1

InChI Key

VSWBSWWIRNCQIJ-LSDHHAIUSA-N

SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24

Isomeric SMILES

CN1C[C@@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24

Synonyms

cis-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole;  Org 5033; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.